1-(4-chlorobenzoyl)piperidine-3-carboxylic acid
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Overview
Description
“1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a carboxylic acid group (-COOH), and a 4-chlorobenzoyl group (a benzene ring with a chlorine atom at the 4th position and a carbonyl group) .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” would be complex due to the presence of multiple functional groups. The benzoyl group would contribute to the planarity of the molecule, while the piperidine ring could introduce some three-dimensionality . The presence of the chlorine atom could also influence the electronic distribution within the molecule .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, “1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” could undergo typical acid-base reactions. The carbonyl group in the benzoyl moiety could be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” would depend on its exact molecular structure. The presence of the carboxylic acid group could confer some degree of polarity to the molecule, influencing its solubility in different solvents . The chlorine atom could also influence the compound’s reactivity .Mechanism of Action
Target of Action
Compounds like “1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” often target specific enzymes or receptors in the body. The exact target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor and modulating its function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes in cell function, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The potential applications and future directions for “1-(4-Chloro-benzoyl)-piperidine-3-carboxylic acid” would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUQEGBVTIEEKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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